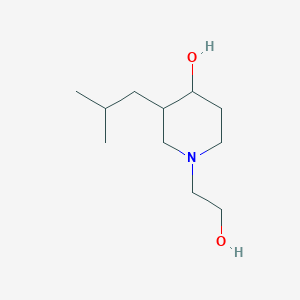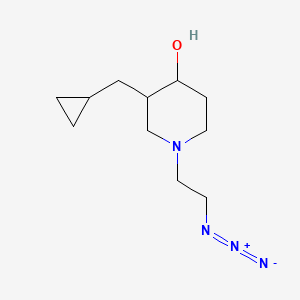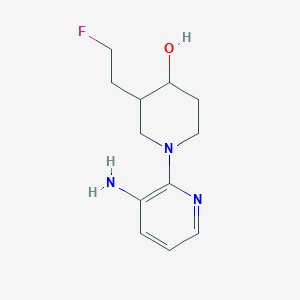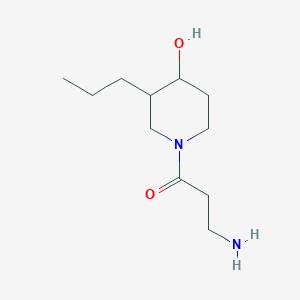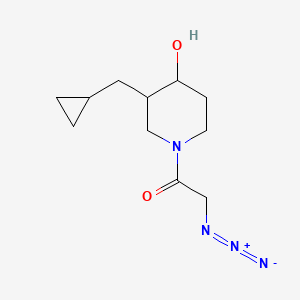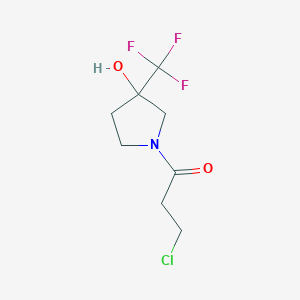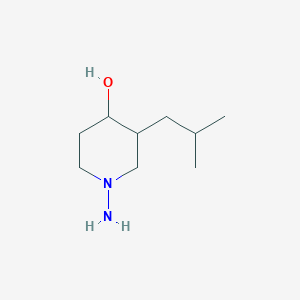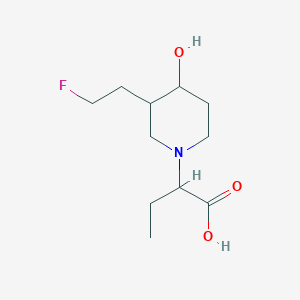
2-Metil-6-(2-metilpropil)pirimidin-4-carboxilato de etilo
Descripción general
Descripción
Ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate is a pyrimidine derivative Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Aplicaciones Científicas De Investigación
Ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
Target of Action
Pyrimidines are key components of DNA and RNA and play a crucial role in cellular function. They are involved in a variety of biological processes, including cell division, protein synthesis, and energy metabolism .
Mode of Action
Pyrimidines interact with their targets primarily through hydrogen bonding. In the context of DNA and RNA, they pair with specific purines (adenine and guanine) to form the structure of the genetic material .
Biochemical Pathways
Pyrimidines are involved in several biochemical pathways. They are synthesized in the body through a multi-step process that involves various enzymes. Once synthesized, they can be incorporated into DNA and RNA or used in the synthesis of other important biomolecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrimidines can vary depending on their specific structure and the presence of any functional groups. Generally, they are well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
The result of pyrimidines’ action is the proper functioning of cellular processes. They are essential for the synthesis of genetic material, protein synthesis, and energy metabolism .
Action Environment
The action of pyrimidines can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, changes in pH can affect the hydrogen bonding between pyrimidines and purines, potentially affecting the structure and function of DNA and RNA .
Análisis Bioquímico
Biochemical Properties
Ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their activity .
Cellular Effects
The effects of Ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic processes, thereby altering the metabolic flux within cells. Additionally, it has been found to impact cell signaling pathways, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, Ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of Ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound has been found to modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of Ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and therapeutic potential .
Subcellular Localization
Ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various functionalized derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyrano[2,3-d]pyrimidine-6-carboxylate
Uniqueness
Ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other pyrimidine derivatives.
Propiedades
IUPAC Name |
ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-5-16-12(15)11-7-10(6-8(2)3)13-9(4)14-11/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAVQMFMVWYFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


